molecular formula C7H13N3OSi B12904889 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- CAS No. 56653-26-0

4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-

Cat. No.: B12904889
CAS No.: 56653-26-0
M. Wt: 183.28 g/mol
InChI Key: IYNXGFXDGYCEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- typically involves the reaction of cytosine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- involves its interaction with nucleic acids. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with DNA and RNA, potentially inhibiting the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- is similar to other trimethylsilyl derivatives of nucleobases, such as:

  • 2,4-Bis(trimethylsilyl)cytosine
  • O,N-Bis(trimethylsilyl)cytosine
  • Cytosine, N,O-2TMS

What sets 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- apart is its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

56653-26-0

Molecular Formula

C7H13N3OSi

Molecular Weight

183.28 g/mol

IUPAC Name

2-trimethylsilyloxypyrimidin-4-amine

InChI

InChI=1S/C7H13N3OSi/c1-12(2,3)11-7-9-5-4-6(8)10-7/h4-5H,1-3H3,(H2,8,9,10)

InChI Key

IYNXGFXDGYCEIX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC=CC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.